(4-acetylphenyl) 4-cyanobenzoate
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Overview
Description
(4-acetylphenyl) 4-cyanobenzoate is an organic compound with the molecular formula C16H11NO3 It is a derivative of benzoic acid and is characterized by the presence of both acetyl and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetylphenyl) 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-acetylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-acetylphenyl) 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(4-carboxyphenyl) 4-cyanobenzoate.
Reduction: 4-(4-aminophenyl) 4-cyanobenzoate.
Substitution: 4-(4-nitrophenyl) 4-cyanobenzoate, 4-(4-bromophenyl) 4-cyanobenzoate.
Scientific Research Applications
(4-acetylphenyl) 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (4-acetylphenyl) 4-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect the compound’s binding affinity and specificity towards various biological targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-(4-bromoacetylphenyl) 4-cyanobenzoate: Contains a bromine atom, which can enhance its reactivity in substitution reactions.
4-(4-methoxyphenyl) 4-cyanobenzoate: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
(4-acetylphenyl) 4-cyanobenzoate is unique due to the presence of both acetyl and cyano groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(4-acetylphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C16H11NO3/c1-11(18)13-6-8-15(9-7-13)20-16(19)14-4-2-12(10-17)3-5-14/h2-9H,1H3 |
InChI Key |
QBFVJBXYIONPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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